molecular formula C14H10Cl2FNO2 B11943448 2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide CAS No. 853315-38-5

2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B11943448
CAS No.: 853315-38-5
M. Wt: 314.1 g/mol
InChI Key: ZOXZYVZNNBBCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide typically involves the reaction of 2,6-dichlorophenol with chloroacetyl chloride to form 2-(2,6-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-fluoroaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dichlorophenoxy)acetamide: Lacks the fluorophenyl group, which may result in different chemical and biological properties.

    N-(4-fluorophenyl)acetamide: Lacks the dichlorophenoxy group, leading to variations in reactivity and applications.

Uniqueness

2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide is unique due to the presence of both dichlorophenoxy and fluorophenyl groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

853315-38-5

Molecular Formula

C14H10Cl2FNO2

Molecular Weight

314.1 g/mol

IUPAC Name

2-(2,6-dichlorophenoxy)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C14H10Cl2FNO2/c15-11-2-1-3-12(16)14(11)20-8-13(19)18-10-6-4-9(17)5-7-10/h1-7H,8H2,(H,18,19)

InChI Key

ZOXZYVZNNBBCHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.